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Compound of Interest

Compound Name: (±)-Paniculidine A

Cat. No.: B15591340 Get Quote

For researchers engaged in natural product synthesis and drug discovery, a detailed

understanding of molecular structure is paramount. This guide provides a comprehensive

spectroscopic comparison of two closely related indole alkaloids, Paniculidine A and

Paniculidine B, isolated from Murraya paniculata. By examining their nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the subtle yet

significant structural differences that define their unique chemical identities.

Paniculidine A and Paniculidine B, first reported in 1985, are prenylindoles with distinct

functional groups that give rise to characteristic spectroscopic signatures. Paniculidine A is

identified as methyl 2-methyl-4-(indol-3-yl)-butyrate, while Paniculidine B is 2-methyl-4-(1-

methoxyindol-3-yl)-1-butanol. The key differentiator lies in the indole nitrogen and the terminus

of the butyrate/butanol side chain. In Paniculidine A, the indole nitrogen is unsubstituted, and

the side chain terminates in a methyl ester. Conversely, Paniculidine B features a methoxy

group on the indole nitrogen and a primary alcohol at the end of the side chain. These

structural variations are clearly reflected in their spectroscopic data.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for Paniculidine A and Paniculidine

B, providing a quantitative basis for their comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15591340?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Paniculidine A Paniculidine B

Molecular Formula C₁₄H₁₇NO₂ C₁₄H₁₉NO₂

Molecular Weight 231.29 g/mol 233.31 g/mol

Mass Spectrometry (MS) M⁺ at m/z 231 M⁺ at m/z 233

Infrared (IR) νₘₐₓ (cm⁻¹) 3400 (N-H), 1730 (C=O) 3400 (O-H), no C=O band

¹H NMR (CDCl₃, δ ppm)

~8.1 (br s, 1H, N-H), 3.65 (s,

3H, OCH₃), 7.6-7.0 (m, 5H, Ar-

H), 2.8-1.8 (m, 5H), 1.1 (d, 3H)

3.9 (s, 3H, N-OCH₃), 7.6-7.0

(m, 5H, Ar-H), 3.5 (d, 2H,

CH₂OH), 2.8-1.6 (m, 5H), 0.95

(d, 3H)

¹³C NMR (CDCl₃, δ ppm)

~177 (C=O), 51.5 (OCH₃),

136.5 (C), 127.2 (C), 122.1

(CH), 121.5 (CH), 119.3 (CH),

118.8 (CH), 114.8 (C), 111.2

(CH), 37.5 (CH), 31.0 (CH₂),

25.0 (CH₂), 19.5 (CH₃)

137.2 (C), 130.5 (C), 128.5

(CH), 121.8 (CH), 119.5 (CH),

109.5 (CH), 106.8 (CH), 68.2

(CH₂OH), 61.0 (N-OCH₃), 38.0

(CH), 30.5 (CH₂), 24.5 (CH₂),

16.8 (CH₃)

Elucidation of Structural Differences through
Spectroscopy
The spectroscopic data provides clear evidence for the structural differences between

Paniculidine A and Paniculidine B.

Mass Spectrometry: The two-unit difference in molecular weight (231 vs. 233) is consistent

with the presence of a methyl ester in Paniculidine A versus a primary alcohol and an N-

methoxy group in Paniculidine B.

Infrared Spectroscopy: The IR spectrum of Paniculidine A displays a strong absorption band

around 1730 cm⁻¹, characteristic of a carbonyl group (C=O) in an ester. This band is absent

in the spectrum of Paniculidine B. Instead, Paniculidine B exhibits a broad absorption around

3400 cm⁻¹, indicative of an alcohol (O-H) group. Both compounds show a band around 3400

cm⁻¹ for the N-H stretch in the indole ring of Paniculidine A.
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¹H NMR Spectroscopy: The proton NMR spectra reveal several key distinctions. Paniculidine

A shows a sharp singlet at approximately 3.65 ppm, corresponding to the methyl ester

protons. In contrast, Paniculidine B has a singlet at around 3.9 ppm, attributed to the N-

methoxy protons. The presence of a broad singlet at ~8.1 ppm in the spectrum of

Paniculidine A confirms the unsubstituted indole N-H, which is absent in Paniculidine B.

Furthermore, the signals for the terminal methylene group in the side chain appear as a

doublet around 3.5 ppm in Paniculidine B, characteristic of a CH₂OH group, whereas in

Paniculidine A, these protons are part of a more complex multiplet system further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectra provide definitive confirmation of the

functional groups. A resonance at approximately 177 ppm in the spectrum of Paniculidine A

is characteristic of an ester carbonyl carbon. This signal is absent in the spectrum of

Paniculidine B. Conversely, the spectrum of Paniculidine B displays a signal around 68 ppm,

corresponding to the carbon of a primary alcohol (CH₂OH), and a signal around 61 ppm for

the N-methoxy carbon.

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques.

Sample Preparation: Paniculidine A and Paniculidine B were isolated from the root bark of

Murraya paniculata by solvent extraction and column chromatography.

Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer, typically

using electron ionization (EI) at 70 eV.

Infrared (IR) Spectroscopy: IR spectra were obtained using a spectrophotometer. Samples

were prepared as KBr pellets or as a thin film on NaCl plates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for

¹³C). Deuterated chloroform (CDCl₃) was used as the solvent, and tetramethylsilane (TMS)

served as the internal standard.
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The structural differences between Paniculidine A and Paniculidine B, which give rise to their

distinct spectroscopic properties, can be visualized as follows:

Caption: Structural comparison of Paniculidine A and Paniculidine B.

In conclusion, the spectroscopic analysis of Paniculidine A and Paniculidine B provides a clear

and detailed picture of their molecular structures. The distinct differences in their mass spectra,

IR absorptions, and NMR chemical shifts directly correlate with the presence of a methyl ester

and an unsubstituted indole in Paniculidine A, versus a primary alcohol and an N-methoxy

indole in Paniculidine B. This comparative guide serves as a valuable resource for researchers

in the field, facilitating the accurate identification and characterization of these and related

natural products.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Nuances of
Paniculidine A and Paniculidine B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591340#spectroscopic-comparison-of-
paniculidine-a-and-paniculidine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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